molecular formula C14H11NO3 B6388467 4-(3-Acetylphenyl)picolinic acid CAS No. 1261948-10-0

4-(3-Acetylphenyl)picolinic acid

Cat. No.: B6388467
CAS No.: 1261948-10-0
M. Wt: 241.24 g/mol
InChI Key: ZTAPWMAGZZOATJ-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)picolinic acid is an organic compound with the molecular formula C14H11NO3 It is a derivative of picolinic acid, featuring an acetyl group attached to the phenyl ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylphenyl)picolinic acid typically involves the reaction of picolinic acid with 3-acetylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures around 80-100°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-(3-Carboxyphenyl)picolinic acid.

    Reduction: 4-(3-Hydroxyphenyl)picolinic acid.

    Substitution: 4-(3-Nitrophenyl)picolinic acid, 4-(3-Bromophenyl)picolinic acid.

Scientific Research Applications

4-(3-Acetylphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)picolinic acid involves its ability to coordinate with metal ions through its picolinic acid moiety. This coordination can influence the activity of metal-dependent enzymes or proteins, thereby modulating biological processes. Additionally, the acetyl group can participate in hydrogen bonding and other interactions, further affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Carboxyphenyl)picolinic acid
  • 4-(3-Hydroxyphenyl)picolinic acid
  • 4-(3-Nitrophenyl)picolinic acid

Uniqueness

4-(3-Acetylphenyl)picolinic acid is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group can undergo various transformations, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-(3-acetylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-3-2-4-11(7-10)12-5-6-15-13(8-12)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAPWMAGZZOATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248936
Record name 2-Pyridinecarboxylic acid, 4-(3-acetylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-10-0
Record name 2-Pyridinecarboxylic acid, 4-(3-acetylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261948-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 4-(3-acetylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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